2,3-Dimethoxyquinolin-4-amine
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Overview
Description
2,3-Dimethoxyquinolin-4-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a quinoline core with methoxy groups at the 2 and 3 positions and an amine group at the 4 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxyquinolin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminobenzamide with appropriate aldehydes or ketones under acidic conditions. This reaction typically employs catalysts such as p-toluenesulfonic acid or Lewis acids like FeCl3 . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the methoxy groups at the desired positions .
Industrial Production Methods
Industrial production of this compound often utilizes eco-friendly and cost-effective methods. For instance, the use of microwave irradiation in the presence of catalysts like Amberlyst-15 or Cu-CNTs has been reported to provide high yields and purity . Additionally, the use of green solvents such as 2-methyl tetrahydrofuran (2-MeTHF) has been explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxyquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring. Common reagents include halogens, sulfonyl chlorides, and alkylating agents.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), sulfonyl chlorides, alkylating agents (e.g., methyl iodide).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinolines, sulfonylated quinolines, alkylated quinolines.
Scientific Research Applications
2,3-Dimethoxyquinolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals
Mechanism of Action
The mechanism of action of 2,3-Dimethoxyquinolin-4-amine involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits key enzymes involved in cellular metabolism, such as topoisomerases and kinases, thereby exerting its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar structure but without the methoxy and amine groups.
2,3-Dihydroquinolin-4-amine: Lacks the methoxy groups but retains the amine functionality.
2,3-Dimethoxyquinoline: Similar structure but without the amine group.
Uniqueness
2,3-Dimethoxyquinolin-4-amine is unique due to the presence of both methoxy groups and an amine group, which confer distinct chemical and biological properties. The methoxy groups enhance its lipophilicity, improving cell membrane permeability, while the amine group allows for further functionalization and interaction with biological targets .
Properties
IUPAC Name |
2,3-dimethoxyquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-14-10-9(12)7-5-3-4-6-8(7)13-11(10)15-2/h3-6H,1-2H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRPPBDXKGLOHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2N=C1OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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